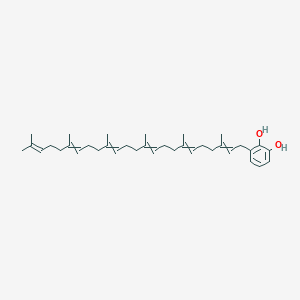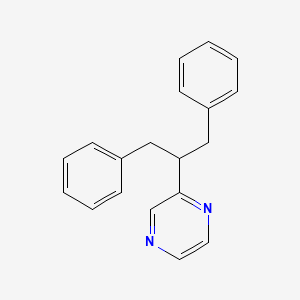
1-Hentriacontanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hentriacontanethiol is an organic compound with the molecular formula C₃₁H₆₄S. It is a long-chain thiol, also known as a mercaptan, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a long hydrocarbon chain. This compound is part of the thiol family, which is known for its distinctive odor and reactivity due to the presence of the thiol group (-SH).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hentriacontanethiol can be synthesized through various methods, including the thiolation of hentriacontane. One common method involves the reaction of hentriacontane with hydrogen sulfide (H₂S) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the thiol group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where hentriacontane is treated with hydrogen sulfide gas. The process is optimized to maximize yield and purity, and it may involve additional purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hentriacontanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: The thiol group can be reduced to form the corresponding hydrocarbon (R-H).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Hentriacontanethiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Hentriacontanethiol involves its interaction with molecular targets through the thiol group. The sulfur atom in the thiol group can form covalent bonds with various biological molecules, including proteins and enzymes. This interaction can lead to the modulation of enzyme activity, protein function, and cellular signaling pathways. The thiol group can also undergo redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
1-Hentriacontanethiol can be compared with other long-chain thiols, such as:
1-Octadecanethiol (C₁₈H₃₇SH): A shorter-chain thiol with similar chemical properties but different physical properties due to the shorter hydrocarbon chain.
1-Tetradecanethiol (C₁₄H₂₉SH): Another shorter-chain thiol with similar reactivity but different applications due to its shorter chain length.
Uniqueness
This compound is unique due to its long hydrocarbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain thiols. This makes it suitable for specific applications where long-chain thiols are required.
Eigenschaften
CAS-Nummer |
5340-24-9 |
|---|---|
Molekularformel |
C31H64S |
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
hentriacontane-1-thiol |
InChI |
InChI=1S/C31H64S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h32H,2-31H2,1H3 |
InChI-Schlüssel |
RMWYPWWSHQINQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)


![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)

![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14731233.png)
![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

